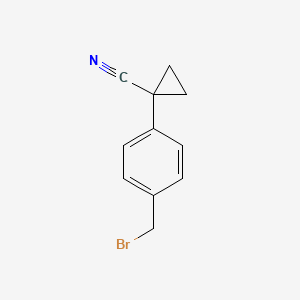

1-(4-(Bromomethyl)phenyl)cyclopropanecarbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

1-[4-(bromomethyl)phenyl]cyclopropane-1-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrN/c12-7-9-1-3-10(4-2-9)11(8-13)5-6-11/h1-4H,5-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDFRFIHOCSQSNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C#N)C2=CC=C(C=C2)CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 4 Bromomethyl Phenyl Cyclopropanecarbonitrile and Analogous Structures

Strategies for Cyclopropane (B1198618) Ring Formation

The construction of the cyclopropane ring is a pivotal step in the synthesis of these target molecules. Various methods have been developed, with a significant focus on reactions that allow for high stereoselectivity and functional group tolerance.

A predominant and versatile method for forming cyclopropane rings involves the reaction of an alkene with a carbene or a carbenoid. wikipedia.orglibretexts.org Carbenes, being highly reactive, are often used in a stabilized form known as a carbenoid, typically a metal-carbene complex. libretexts.orgacsgcipr.org These metal carbenoids are more stable and less reactive than free carbenes, enabling synthetically useful transformations. acsgcipr.org The transfer of the carbene fragment from the metal complex to an alkene generates the cyclopropane ring. acsgcipr.org This approach is stereospecific, with the addition occurring in a syn manner. wikipedia.org

The use of transition metal catalysts to mediate carbene transfer reactions is a cornerstone of modern cyclopropanation chemistry. researchgate.net A wide array of metals, including palladium, rhodium, ruthenium, copper, and iron, have been employed to decompose diazo compounds or other carbene precursors, facilitating the controlled formation of cyclopropanes. acsgcipr.org

Carbene and Carbenoid-Mediated Cyclopropanation Reactions

Metal-Catalyzed Approaches

Palladium-Catalyzed Direct Cyanoesterification of Cyclopropenes

A highly atom-economic and diastereoselective method for synthesizing polysubstituted cyclopropanecarbonitriles involves the palladium-catalyzed direct cyanoesterification of cyclopropenes. organic-chemistry.orgnih.govacs.org This approach provides straightforward access to cyano-substituted cyclopropanes under mild conditions. acs.orgacs.org The reaction utilizes a bifunctional reagent, such as ethyl cyanoformate, to introduce both the cyano and ester groups across the double bond of a cyclopropene (B1174273). organic-chemistry.org

The transformation is typically catalyzed by a palladium complex, such as Pd₂(dba)₃, in conjunction with a ligand like Xantphos. organic-chemistry.org The reaction demonstrates good functional group compatibility and is scalable, making it a practical route to valuable cyclopropane building blocks. organic-chemistry.orgacs.org Mechanistic studies indicate that the palladium catalyst is essential for the reaction to proceed. organic-chemistry.org

Table 1: Palladium-Catalyzed Cyanoesterification of Cyclopropenes

| Catalyst/Ligand | Reagent | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (dr) | Reference |

| Pd₂(dba)₃ / Xantphos | Ethyl Cyanoformate | DCE | 100 | up to 94 | >20:1 | organic-chemistry.org |

This table summarizes typical conditions for the Pd-catalyzed cyanoesterification, highlighting the high yields and excellent diastereoselectivity achieved.

Rhodium(II)-Catalyzed Cyclopropanation Protocols

Dirhodium(II) complexes are exceptionally effective catalysts for the cyclopropanation of alkenes with diazo compounds, particularly donor-acceptor carbene precursors derived from aryldiazoacetates. researchgate.netnih.gov These reactions are known for their high degree of stereoselectivity. researchgate.netresearchgate.net The choice of chiral ligands coordinated to the rhodium center allows for high levels of enantioselectivity, making this a powerful tool for asymmetric synthesis. researchgate.netnih.gov

For instance, the decomposition of vinyldiazomethanes in the presence of alkenes, catalyzed by rhodium(II) N-(arenesulfonyl)prolinates, leads to highly diastereoselective and enantioselective cyclopropanations. researchgate.net Similarly, catalysts like Rh₂(S-DOSP)₄ and Rh₂(S-PTAD)₄ have proven effective for the asymmetric intermolecular cyclopropanation of styrenes with methyl aryldiazoacetates, providing access to a diverse range of chiral cyclopropanes. nih.gov The reaction is generally applicable to a wide variety of alkenes, including those with sensitive functional groups. researchgate.net

Table 2: Examples of Chiral Rhodium(II) Catalysts in Asymmetric Cyclopropanation

| Catalyst | Diazo Compound | Alkene | Enantiomeric Excess (ee) | Reference |

| Rh₂(S-DOSP)₄ | Methyl Phenyldiazoacetate | Styrene | High | nih.gov |

| Rh₂(S-PTAD)₄ | Methyl 2-Chlorophenyldiazoacetate | Styrene | 97% | nih.gov |

| Rh₂(S-TCPTAD)₄ | Ethyl 2-Naphthyldiazoacetate | Dimethyl Fumarate | 98% | nih.gov |

This table showcases the effectiveness of different chiral dirhodium(II) catalysts in achieving high enantioselectivity in cyclopropanation reactions.

Ruthenium(II)-Catalyzed Three-Component Cyclopropanation

A novel approach to constructing highly substituted cyclopropanes is the Ruthenium(II)-catalyzed one-step, three-component reaction. acs.orgchemrxiv.org This protocol is conceptually distinct from traditional metal-catalyzed carbene reactions with olefins. researchgate.netacs.org In this transformation, alcohols or esters are reacted with sulfones to generate congested cyclopropane products with excellent yields and diastereoselectivities. acs.orgacs.org

The reaction, which forms three new carbon-carbon bonds, is facilitated by commercially available Ru(II) dehydrogenation catalysts at low loadings. acs.orgthieme-connect.com Mechanistic studies suggest that for alcohol substrates, the ruthenium catalyst is responsible for an initial dehydrogenation step to form an aldehyde. acs.orgresearchgate.net This is followed by a catalyst-independent stepwise reaction involving two equivalents of the sulfone under basic conditions to assemble the cyclopropane ring. researchgate.net This method avoids the need for pre-functionalized olefins or sensitive diazo reagents. acs.org

Table 3: Ruthenium(II)-Catalyzed Three-Component Cyclopropanation

| Substrate 1 | Substrate 2 | Catalyst | Key Features | Reference |

| Alcohols / Esters | Sulfones | Ru(II) Dehydrogenation Catalyst | One-step, 3 C-C bonds formed, High diastereoselectivity | acs.orgacs.org |

This table outlines the components and key features of the innovative Ru(II)-catalyzed three-component cyclopropanation.

Enantioselective Cycloaddition of Metal Carbenes

The enantioselective synthesis of cyclopropanes via metal carbene cycloaddition is a highly sought-after transformation in organic chemistry. Achieving high levels of stereocontrol can be accomplished by using chiral ligands on the metal catalyst or by employing biocatalysts. acsgcipr.org

Various metal complexes have been developed for this purpose. Chiral iron carbene complexes, for example, have been used in the asymmetric cyclopropanation of olefins. acs.orgresearchgate.net Similarly, chiral rhodium and ruthenium catalysts are widely employed. acsgcipr.orgnih.gov Engineered enzymes, such as myoglobin (B1173299) variants, have emerged as powerful biocatalysts for these reactions. acs.org These biocatalysts can achieve excellent enantioselectivity (>90–99% ee) and high turnover numbers in the cyclopropanation of olefins with diazo reagents, including the challenging diazoacetonitrile. acs.orgrochester.edu This chemobiocatalytic strategy provides a practical and safe route to optically active nitrile-substituted cyclopropanes. rochester.edu

Table 4: Comparison of Catalytic Systems for Enantioselective Cyclopropanation

| Catalytic System | Type | Key Advantage | Enantiomeric Excess (ee) | Reference |

| Chiral Rh(II) Complexes | Chemocatalyst | Broad Substrate Scope | up to 98% | nih.gov |

| Chiral Ru-Porphyrins | Chemocatalyst | Reactivity with Diazoacetonitrile | 41-71% | rochester.edu |

| Engineered Myoglobin | Biocatalyst | Exceptional Enantioselectivity & High Turnovers | up to 99.9% | rochester.edu |

This table compares different catalytic approaches for enantioselective cyclopropanation, highlighting the exceptional performance of engineered enzymes.

Non-Carbene Cyclopropanation Methods

Non-carbene methods for cyclopropane synthesis are diverse and offer alternatives to the often hazardous and highly reactive carbene-based reagents. These methodologies typically involve nucleophilic addition and subsequent intramolecular substitution or cyclization reactions.

The Michael-Initiated Ring Closure (MIRC) reaction is a powerful and versatile strategy for the synthesis of cyclopropanes, particularly those bearing electron-withdrawing groups such as nitriles. xmu.edu.cnnih.gov This method involves a tandem sequence of a Michael-type addition of a nucleophile to an electron-deficient alkene, followed by an intramolecular nucleophilic substitution (cyclization) to form the three-membered ring. nih.gov

A common approach involves the reaction of a compound containing an active methylene (B1212753) group (a CH-acid) with an α,β-unsaturated compound that also contains a leaving group in the β-position. For the synthesis of nitrile-substituted cyclopropanes, this can be exemplified by the reaction of 2-arylacetonitriles with α-bromoacrylonitriles under basic conditions. nih.gov The base deprotonates the 2-arylacetonitrile to generate a carbanion, which then acts as the Michael donor. This carbanion adds to the α-bromoacrylonitrile (the Michael acceptor). The resulting intermediate then undergoes an intramolecular SN2 reaction, where the newly formed carbanion displaces the bromide ion, leading to the formation of the cyclopropane ring. nih.gov

The reaction conditions are generally mild, often employing a base such as potassium carbonate or DBU in a suitable solvent. nih.gov A key advantage of the MIRC reaction is the ability to generate highly functionalized and stereochemically complex cyclopropanes. xmu.edu.cn The stereochemistry of the final product can often be controlled by the choice of reactants and reaction conditions. nih.gov

| Michael Donor (2-Arylacetonitrile) | Michael Acceptor (α-Bromoennitrile) | Base/Solvent | Yield (%) | Diastereomeric Ratio (cis:trans) |

| 2-(4-Methoxyphenyl)acetonitrile | (Z)-2-Bromo-3-phenylacrylonitrile | K2CO3/CH3CN | 92 | >99:1 |

| 2-(4-Chlorophenyl)acetonitrile | (Z)-2-Bromo-3-phenylacrylonitrile | K2CO3/CH3CN | 85 | >99:1 |

| 2-(Pyridin-2-yl)acetonitrile | (Z)-2-Bromo-3-phenylacrylonitrile | K2CO3/CH3CN | 78 | >99:1 |

| Phenylacetonitrile | (Z)-2-Bromo-3-(4-fluorophenyl)acrylonitrile | K2CO3/CH3CN | 88 | 85:15 |

This table presents a selection of dinitrile-substituted cyclopropanes synthesized via a Michael-initiated ring closure reaction, highlighting the substrate scope and efficiency of this methodology. Data sourced from a study on the base-promoted synthesis of nitrile-substituted cyclopropanes. nih.gov

The Simmons-Smith reaction is a classic and widely used method for the cyclopropanation of alkenes. wikipedia.org It involves the use of an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), which is generated in situ from diiodomethane (B129776) (CH₂I₂) and a zinc-copper couple. wikipedia.orgwikipedia.org This carbenoid then reacts with an alkene in a concerted, cheletropic manner to deliver a methylene group (CH₂) to the double bond, forming the cyclopropane ring. wikipedia.org

A significant advantage of the Simmons-Smith reaction is its stereospecificity; the configuration of the substituents on the starting alkene is retained in the cyclopropane product. wikipedia.org For example, a cis-alkene will yield a cis-disubstituted cyclopropane. The reaction is also known for its broad functional group tolerance. nih.gov

The mechanism is thought to proceed through a "butterfly-shaped" transition state where the zinc atom coordinates to the double bond, facilitating the transfer of the methylene group. wikipedia.org

Several variations of the Simmons-Smith reaction have been developed to improve reactivity, reduce costs, or introduce asymmetry. The Furukawa modification utilizes diethylzinc (B1219324) (Et₂Zn) in place of the zinc-copper couple, which can lead to increased reactivity and higher yields. nih.gov Other modifications have explored the use of dibromomethane (B42720) or diazomethane (B1218177) with zinc iodide as more economical alternatives to diiodomethane. wikipedia.org

| Reagent System | Description | Advantages |

| CH₂I₂ / Zn(Cu) | The classic Simmons-Smith reagent. | Well-established, good for many substrates. |

| CH₂I₂ / Et₂Zn | The Furukawa modification. | Increased reactivity, higher yields in some cases. |

| CH₂Br₂ / ZnI₂ | A more economical alternative to diiodomethane. | Lower cost. |

| CH₂N₂ / ZnI₂ | Another cost-effective variation. | Avoids the use of expensive diiodomethane. |

This table summarizes the key features of the classic Simmons-Smith reaction and some of its common variations used for cyclopropanation.

Intramolecular cyclization via 1,3-elimination is a fundamental approach to the synthesis of cyclopropanes. This method relies on the use of a substrate containing a good leaving group and an acidic proton on carbon atoms that are in a 1,3-relationship to each other. wikipedia.org Treatment of such a precursor with a strong base generates a carbanion, which then undergoes an intramolecular nucleophilic substitution to displace the leaving group, forming the cyclopropane ring. wikipedia.org

This process is an example of a 3-exo-trig cyclization. wikipedia.org For this reaction to be effective, the methylene group that is deprotonated is typically activated by an adjacent electron-withdrawing group, such as a nitrile or a carbonyl group. This enhances the acidity of the proton and facilitates carbanion formation. The leaving group is usually a halide, such as bromide or iodide. wikipedia.org

A historical example of a related process is the Wurtz coupling of 1,3-dibromopropane, which was used in the first synthesis of cyclopropane. wikipedia.org This methodology provides a straightforward route to cyclopropanes, particularly when the required 1,3-difunctionalized precursors are readily available.

The cycloalkylation of CH-acids, also known as active methylene compounds, is a valuable method for the construction of cyclopropane rings. This approach typically involves the reaction of a carbanion derived from a CH-acid with a 1,2-dihaloalkane or an α,β-unsaturated compound. organic-chemistry.org

In the case of using a 1,2-dihaloethane, a strong base is used to deprotonate the active methylene compound, generating a nucleophilic carbanion. This carbanion then participates in a tandem double SN2 reaction with the 1,2-dihaloethane. The first substitution displaces one halide, and the subsequent intramolecular substitution displaces the second halide to close the three-membered ring.

Alternatively, the reaction can be performed with electron-deficient alkenes. xmu.edu.cn In some modern variations, electrochemical methods have been developed for the intermolecular cyclopropanation of active methylene compounds with arylalkenes, avoiding the need for prefunctionalization of the starting materials. xmu.edu.cn These electrocatalytic methods can proceed under mild conditions and offer a more sustainable approach to cyclopropane synthesis. xmu.edu.cn

| Active Methylene Compound | Alkene/Haloalkane | Catalyst/Conditions | Product Type |

| Dimethyl malonate | Styrene | [Co]-1 catalyst, electrocatalysis | Aryl-substituted cyclopropane |

| Cyanoesters | Arylalkenes | Electrocatalysis | Aryl-substituted cyclopropane with nitrile group |

| Cyanoamides | Arylalkenes | Electrocatalysis | Aryl-substituted cyclopropane with amide group |

| Active Methylene Compounds | 1,2-Dihaloethanes | Strong base | Substituted cyclopropane |

This table illustrates the scope of the cycloalkylation of CH-acids for the synthesis of various cyclopropane derivatives, including examples of modern electrocatalytic approaches. xmu.edu.cn

Ring Contraction and Rearrangement Strategies

Ring contraction and rearrangement reactions provide an alternative pathway to cyclopropanes from larger ring systems. These methods often involve the generation of a reactive intermediate that undergoes a skeletal rearrangement to form the thermodynamically less stable but synthetically valuable three-membered ring.

The oxidative ring contraction of cyclobutene (B1205218) derivatives offers a specific route to cyclopropylketones. organic-chemistry.org This transformation can be achieved by treating easily accessible cyclobutenes with an oxidizing agent, such as meta-chloroperoxybenzoic acid (mCPBA). organic-chemistry.org The reaction proceeds under mild conditions, typically at room temperature, and demonstrates good functional group tolerance. organic-chemistry.org

This method provides a valuable entry to highly functionalized cyclopropanes that might be challenging to access through other means. The starting cyclobutene derivatives can often be prepared through various cycloaddition reactions, making this a versatile two-step approach to complex cyclopropyl (B3062369) structures.

Thermal Extrusion of Nitrogen from Chiral Pyrazolines

A common method for synthesizing cyclopropanes involves the thermal decomposition of pyrazolines, which extrudes nitrogen gas to form the three-membered ring. wikipedia.org This process, known as the Kishner cyclopropane synthesis, often starts with the 1,3-dipolar cycloaddition of a diazo compound with an alkene to form a pyrazoline intermediate. wikipedia.org The subsequent thermolysis or photolysis of this intermediate leads to the desired cyclopropane. wikipedia.orgresearchgate.net

The mechanism of nitrogen extrusion from pyrazolines has been a subject of study and is thought to proceed through a diradical species. wikipedia.org The stability of the pyrazoline precursors can be a challenge, as some are prone to autoxidation or are difficult to purify via chromatography. researchgate.net Therefore, reactions are often conducted under an inert atmosphere. researchgate.net

Introduction and Functionalization of the Nitrile Group

The nitrile group is a valuable functional group in organic synthesis, and its incorporation into cyclopropane rings can be achieved through several methods. Nitrile-substituted cyclopropanes are of significant interest as they serve as versatile templates for creating biologically active and synthetically useful molecules. nih.govrsc.org

Direct Cyanoesterification Approaches

Palladium-catalyzed direct cyanoesterification of cyclopropenes presents a highly atom-economic and diastereoselective route to cyano-substituted cyclopropanes. researchgate.netnih.gov This method is noted for its mild reaction conditions, compatibility with various functional groups, and operational simplicity. researchgate.netnih.gov It provides a scalable protocol for synthesizing valuable cyclopropanecarbonitriles. nih.gov

Base-Promoted Synthesis of Nitrile-Substituted Cyclopropanes

An efficient synthesis of nitrile-substituted cyclopropanes can be achieved through a base-promoted reaction between 2-arylacetonitriles and α-bromoennitriles. nih.govrsc.orgrsc.orgresearchgate.net This method proceeds via a Michael-initiated ring closure (MIRC) cascade reaction under mild conditions, affording dinitrile-substituted cyclopropanes in moderate to excellent yields. nih.govrsc.orgrsc.org The reaction involves a tandem Michael-type addition followed by an intramolecular cyclization. rsc.orgrsc.org A proposed mechanism suggests the initial formation of a carbanion intermediate, which then undergoes a 1,3-hydride transfer and subsequent intramolecular nucleophilic substitution to form the cyclopropane ring. nih.gov

| Reactant 1 | Reactant 2 | Base | Solvent | Yield (%) | Ref. |

| 2-Arylacetonitrile | α-Bromoennitrile | Cs2CO3 | CH3CN | Moderate to Excellent | nih.govrsc.org |

Nucleophilic Addition Strategies for Nitrile Incorporation

Nucleophilic addition to cyclopropenes or their derivatives can also be employed to introduce a nitrile group. While classical nucleophilic substitution on cyclopropyl halides is generally unfavorable, reactions can proceed through an elimination-addition mechanism involving a cyclopropene intermediate. researchgate.net The addition of nucleophiles to donor-acceptor cyclopropanes (DACs) can also lead to ring-opening reactions, which may be followed by subsequent transformations to yield functionalized products. rsc.org

Palladium-Catalyzed α-Arylation of Cyclopropyl Nitriles

A significant advancement in the synthesis of 1-aryl-1-cyclopropanecarbonitriles is the palladium-catalyzed α-arylation of cyclopropyl nitriles. nih.govacs.orgacs.org This method allows for the direct, one-step coupling of cyclopropyl nitriles with a variety of aryl bromides, producing the desired products in good to excellent yields. nih.govacs.orgacs.org This transformation is particularly useful for creating 1,1-disubstituted aryl cyclopropyl nitriles, which are valuable moieties in biologically active compounds. acs.orgacs.org The development of effective ligands, such as NiXantphos, has expanded the scope of this reaction to include sterically hindered β-substituted cyclopropyl nitriles. nih.gov The versatility of this method is further demonstrated by its application to other small-ring nitriles like cyclobutyl and cyclopentyl nitriles. acs.org

| Cyclopropyl Nitrile | Aryl Halide | Catalyst/Ligand | Base | Yield (%) | Ref. |

| Cyclopropyl nitrile | Aryl bromides | Palladium / P(i-BuNCH2CH2)3N | - | Good to Excellent | acs.org |

| β-substituted cyclopropyl nitriles | Aryl groups/heterocycles | Palladium / NiXantphos | - | - | nih.gov |

| Primary/secondary nitriles | Aryl chlorides | Pd(OAc)2 / Bicyclic ligand | NaN(SiMe3)2 | High | organic-chemistry.org |

Introduction and Modification of the 4-(Bromomethyl)phenyl Moiety

The 4-(bromomethyl)phenyl group is a key structural component, and its introduction can be achieved either by starting with a pre-functionalized aromatic ring or by modifying a phenyl group at a later stage in the synthesis.

A common strategy for introducing the bromomethyl group is through the radical bromination of a methyl group on the phenyl ring. For instance, 4-methylbenzonitrile can be converted to 4-(bromomethyl)benzonitrile using N-bromosuccinimide (NBS) and a radical initiator like AIBN in a suitable solvent such as carbon tetrachloride. rsc.org This benzylic bromination is a selective process that targets the methyl group over the aromatic ring.

Alternatively, a precursor alcohol such as cyclopropylmethanol (B32771) can be converted to the corresponding bromide. google.com Another approach involves the use of building blocks that already contain the desired moiety, such as (4-(bromomethyl)phenyl)boronic acid or (4-(bromomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone, which can then be incorporated into the target molecule through various coupling reactions. sigmaaldrich.comchemicalbook.com

Strategies for Aromatic Substitution and Halogenation

The functionalization of the aromatic ring is a critical aspect of the synthesis of 1-(4-(bromomethyl)phenyl)cyclopropanecarbonitrile and its analogs. Aromatic substitution reactions, particularly electrophilic aromatic substitution, are fundamental to introducing various functional groups onto the phenyl ring. Halogenation, the introduction of a halogen atom, is a key step in many synthetic pathways, often serving to activate the aromatic ring for subsequent cross-coupling reactions or to be a part of the final molecular structure.

For instance, the bromination of benzene (B151609) can be achieved using bromine in the presence of a Lewis acid catalyst such as ferric bromide (FeBr₃). This reaction proceeds through the formation of a more electrophilic bromine species, which is then attacked by the electron-rich benzene ring. However, for the synthesis of the target molecule, a more direct approach involves starting with a pre-functionalized aromatic compound like 4-bromotoluene, which can then be elaborated to the final product.

Selective Bromination of Alkyl Chains on Aromatic Rings

A crucial step in the synthesis of this compound is the selective bromination of the methyl group on the toluene (B28343) moiety. This transformation, known as benzylic bromination, requires reagents and conditions that favor substitution at the benzylic position over reaction with the aromatic ring or other functional groups present in the molecule.

The high selectivity for benzylic bromination stems from the stability of the benzylic radical intermediate, which is stabilized by resonance with the adjacent aromatic ring. chemistrysteps.com A common and effective reagent for this purpose is N-bromosuccinimide (NBS), often used in conjunction with a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, or under photochemical conditions. chemistrysteps.comchadsprep.comyoutube.comyoutube.com The reaction is typically carried out in a non-polar solvent like carbon tetrachloride (CCl₄) or a more environmentally friendly alternative.

The general mechanism for benzylic bromination with NBS involves the homolytic cleavage of the N-Br bond to generate a bromine radical. This radical then abstracts a hydrogen atom from the benzylic position to form a resonance-stabilized benzylic radical and hydrogen bromide (HBr). The HBr reacts with NBS to produce molecular bromine (Br₂), which then reacts with the benzylic radical to form the desired benzyl (B1604629) bromide and another bromine radical, thus propagating the radical chain reaction. chemistrysteps.com

The following table summarizes the benzylic bromination of various substituted toluenes, demonstrating the yields achievable under different conditions.

| Substrate | Brominating Agent | Initiator/Conditions | Solvent | Yield (%) |

| Toluene | BBr₃ | - | CCl₄ | Good |

| 3-Chlorotoluene | H₂O₂-HBr | 60 W incandescent lamp | Aqueous | 61 |

| 4-Nitrotoluene | H₂O₂-HBr | 60 W incandescent lamp | Aqueous | 72.5 (mono), 14.5 (di) |

| 4-Methylbenzonitrile | H₂O₂-HBr | 60 W incandescent lamp | Aqueous | 70.1 |

| 4-Methylacetophenone | H₂O₂-HBr | 60 W incandescent lamp | Aqueous | 75.8 |

| 4-Ethyltoluene | H₂O₂-HBr | 60 W incandescent lamp | Aqueous | 62.3 |

| 1,4-Dimethylbenzene | H₂O₂-HBr | 60 W incandescent lamp | Aqueous | 71.1 |

Data compiled from various sources demonstrating typical yields for benzylic bromination reactions. bohrium.comlookchem.com

α-Bromination of Carbonyl Compounds and Related Systems

While not directly applicable to the final step in the proposed synthesis of this compound, α-bromination of carbonyl compounds is a fundamental transformation in organic synthesis and relevant to the synthesis of analogous structures. This reaction involves the substitution of a hydrogen atom on the carbon adjacent (in the α-position) to a carbonyl group with a bromine atom. The reaction can be catalyzed by either acid or base.

Under acidic conditions, the ketone tautomerizes to its enol form, which then acts as a nucleophile and attacks molecular bromine. In basic media, a base removes an α-proton to form an enolate, which is also nucleophilic and reacts with bromine.

Decarboxylative Halogenation Methodologies

Decarboxylative halogenation provides an alternative route to alkyl and aryl halides from carboxylic acids. The most well-known of these reactions is the Hunsdiecker reaction, which involves the treatment of a silver salt of a carboxylic acid with bromine to yield an organic bromide with one less carbon atom. The reaction proceeds via a radical mechanism.

A more modern and often more convenient variation of this reaction avoids the need for heavy metal salts and can be carried out directly on the carboxylic acid using reagents like N-bromosuccinimide in the presence of a suitable catalyst or under photochemical conditions. This methodology could be conceptually applied to the synthesis of brominated precursors if a suitable carboxylic acid starting material is available.

Conversion of Cyclopropylmethanol to (Bromomethyl)cyclopropane (B137280)

The synthesis of the (bromomethyl)cyclopropane moiety is a key transformation for building certain cyclopropane-containing structures. A common method for this conversion is the reaction of cyclopropylmethanol with a brominating agent. Reagents such as phosphorus tribromide (PBr₃) or a combination of triphenylphosphine (B44618) (PPh₃) and carbon tetrabromide (CBr₄) (the Appel reaction) are effective for this purpose.

A process for producing (bromomethyl)cyclopropane involves contacting cyclopropanemethanol with a complex formed from an N-halosuccinimide and a dialkyl sulfide (B99878) in an organic solvent. google.com This method can provide the product in good purity and yield. For example, reacting cyclopropanemethanol with a dimethyl sulfide/N-bromosuccinimide complex can yield (bromomethyl)cyclopropane with purities often exceeding 95% and yields above 65%. google.com Another patented process describes the reaction of cyclopropylmethanol with a triarylphosphite and a bromine compound in a polar aprotic solvent, which also gives high purity (bromomethyl)cyclopropane in good yield (e.g., 73% yield with 98.7% purity). google.com

Transition-Metal Catalyzed Coupling Reactions for Phenyl Ring Introduction

Transition-metal catalysis, particularly with palladium, has revolutionized the formation of carbon-carbon bonds and is a powerful tool for introducing a phenyl ring onto a cyclopropane scaffold. Reactions such as the Suzuki, Heck, and Negishi couplings are widely employed for this purpose.

A plausible strategy for the synthesis of 1-(4-methylphenyl)cyclopropanecarbonitrile involves the cross-coupling of a cyclopropane-containing building block with a substituted aryl halide. For example, a palladium-catalyzed cross-coupling of cyclopropylmagnesium bromide with 4-bromotoluene, mediated by zinc halide additives, can produce 4-cyclopropyltoluene in good to excellent yields. nih.govorganic-chemistry.org Subsequent functionalization of the cyclopropane ring would be necessary to introduce the nitrile group.

Alternatively, a Suzuki-type coupling reaction of cyclopropylboronic esters with benzyl bromides has been reported to proceed readily using silver(I) oxide with potassium hydroxide (B78521) as the base. nih.gov This suggests a convergent approach where the pre-formed (bromomethyl)phenyl moiety is coupled with a cyclopropane derivative.

The following table provides examples of transition-metal-catalyzed reactions for the synthesis of aryl cyclopropanes, illustrating typical yields.

| Aryl Halide/Triflate | Cyclopropane Source | Catalyst System | Base/Additive | Yield (%) |

| 4-Bromotoluene | Cyclopropylmagnesium bromide | Pd(OAc)₂ / P(t-Bu)₃ | ZnBr₂ | High |

| Aryl Bromides | Cyclopropylmagnesium bromide | Pd(OAc)₂ / P(t-Bu)₃ | ZnBr₂ | Good to Excellent |

| Benzyl Bromides | Cyclopropylboronic esters | Not specified | Ag₂O / KOH | Good |

Data compiled from literature on analogous coupling reactions. organic-chemistry.orgnih.gov

Multi-Component and One-Pot Synthetic Approaches

Multi-component reactions (MCRs) and one-pot syntheses offer significant advantages in terms of efficiency, atom economy, and reduced waste generation by combining multiple reaction steps into a single operation without the isolation of intermediates. nih.govnih.govmdpi.commdpi.com While a specific multi-component reaction for the direct synthesis of this compound is not readily found in the literature, the principles of MCRs can be applied to construct the core structure.

For instance, a one-pot synthesis could be envisioned where an aryl halide is first coupled with a cyclopropane precursor, followed by in-situ benzylic bromination. Another approach could involve a multi-component reaction to form a highly functionalized cyclopropane ring, which is then attached to the phenyl group.

One-pot syntheses of multisubstituted spirocyclopropanes have been developed, for example, through the reaction of isatin (B1672199) and α-bromoacetophenone compounds, demonstrating the feasibility of constructing complex cyclopropane systems in a single step. rsc.org The development of a specific multi-component reaction for the target molecule would represent a significant advancement in its synthesis.

One-Pot Reactions Involving β-Dicarbonyl Compounds and Cyanogen (B1215507) Bromide

One-pot reactions offer a streamlined approach to complex molecules by combining multiple reaction steps in a single vessel, avoiding the need for intermediate purification. A notable one-pot synthesis for cyclopropane derivatives, including those analogous to this compound, involves the reaction of ketones, aldehydes, or β-dicarbonyl compounds with cyanogen bromide (BrCN). epa.gov

Sequential Catalytic Processes

Sequential catalytic processes provide a powerful and versatile platform for the synthesis of polysubstituted cyclopropanecarbonitriles. These methods often rely on transition metal catalysts to achieve high efficiency and selectivity.

A prominent example is the palladium-catalyzed direct cyanoesterification of cyclopropenes. organic-chemistry.orgnih.govacs.orgresearchgate.net This process represents a highly atom-economic and scalable protocol for accessing synthetically useful cyclopropanecarbonitriles. nih.govacs.org In a typical reaction, a cyclopropene substrate is treated with a bifunctional reagent like ethyl cyanoformate in the presence of a palladium catalyst system, such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and a phosphine (B1218219) ligand like Xantphos. The reaction proceeds under mild conditions to afford polysubstituted cyclopropanecarbonitriles in high yields. organic-chemistry.org This transformation is valued for its broad functional group compatibility and operational simplicity. organic-chemistry.orgnih.govacs.org

Other sequential catalytic systems include cobalt- and palladium-catalyzed one-pot reactions for the synthesis of B-aryl carboranes, which demonstrate the utility of sequential catalysis in creating complex molecules with sensitive functional groups. researchgate.netmdpi.com These processes often involve the in situ generation of reactive organometallic species that then participate in cross-coupling reactions to build the final molecular architecture. mdpi.com

Stereochemical Control in Synthetic Design

Achieving precise control over the three-dimensional arrangement of atoms is a critical aspect of modern organic synthesis, particularly for compounds with multiple stereocenters. For substituted cyclopropanes, this involves controlling both the relative (diastereoselectivity) and absolute (enantioselectivity) stereochemistry.

Diastereoselective Synthesis

Diastereoselective synthesis aims to produce one diastereomer of a compound in preference to others. In the context of cyclopropanecarbonitrile (B140667) synthesis, several methods have been developed that exhibit excellent diastereocontrol.

The palladium-catalyzed cyanoesterification of cyclopropenes is a leading example of a highly diastereoselective transformation. organic-chemistry.orgnih.govacs.org This reaction can produce polysubstituted cyclopropanecarbonitriles with diastereomeric ratios (dr) often exceeding 20:1. organic-chemistry.org The high level of stereocontrol is attributed to the geometry of the transition state intermediates in the palladium catalytic cycle. The method is effective for a wide range of substrates, including aryl-, alkyl-, and heteroaryl-substituted cyclopropenes. organic-chemistry.org

Another strategy involves Michael-initiated ring-closure (MIRC) reactions. For example, the reaction of a chiral phenylvinyl epoxide with a lithiated alkyl carbonanion can yield 1,2,3-trisubstituted cyclopropanes with high diastereoselectivity. figshare.comacs.org This tandem conjugation addition-epoxide opening sequence allows for the construction of cyclopropanes with stereochemistry defined at all three positions on the ring. figshare.comacs.org

| Method | Catalyst/Reagent | Substrates | Product Type | Diastereomeric Ratio (dr) | Yield | Reference |

|---|---|---|---|---|---|---|

| Palladium-Catalyzed Cyanoesterification | Pd₂(dba)₃ / Xantphos | Cyclopropenes, Ethyl Cyanoformate | Polysubstituted Cyclopropanecarbonitriles | >20:1 | Up to 94% | organic-chemistry.org |

| Michael-Initiated Ring-Closure | Lithiated 2-alkyl-1,3-dithiane / HMPA | Chiral Phenylvinyl Epoxide | 1,2,3-Trisubstituted Cyclopropanes | Up to 99:1 | 80-97% | figshare.comacs.org |

| Copper(I)-Catalyzed Cyclopropanation | Chiral Cu(I) Complex | α,β-Unsaturated Amides, Stabilized Sulfur Ylides | 1,2,3-Trisubstituted Cyclopropanes | High | Good to Excellent | acs.org |

Enantioselective Synthesis

Enantioselective synthesis focuses on the preferential formation of one enantiomer of a chiral molecule. This is typically achieved using chiral catalysts, reagents, or auxiliaries.

Biocatalysis has emerged as a powerful tool for enantioselective transformations. Engineered hemoproteins, such as variants of cytochrome P450, can catalyze the synthesis of chiral 1,2,3-polysubstituted cyclopropanes with high enantio- and diastereoselectivity. nih.gov These enzymatic methods can even operate on mixtures of (Z/E)-olefins to produce a single, highly enantioenriched cyclopropane product. nih.gov

Organocatalysis provides another metal-free approach. Chiral amines, such as diphenylprolinol silyl (B83357) ethers, can catalyze asymmetric cascade Michael-alkylation reactions between α,β-unsaturated aldehydes and bromomalonates to afford chiral cyclopropanes. organic-chemistry.org These reactions can create multiple stereocenters, including a quaternary carbon, in a single step with excellent enantioselectivity (e.g., 90-98% ee). organic-chemistry.org

Furthermore, chiral metal complexes are widely used. For instance, a chiral Copper(I) complex has been shown to effectively catalyze the asymmetric cyclopropanation of α,β-unsaturated amides with stabilized sulfur ylides, yielding 1,2,3-trisubstituted cyclopropanes with both high enantioselectivities and diastereoselectivities. acs.org Similarly, chiral rhodium catalysts have been employed in [2+2+2] cycloaddition reactions to generate inherently chiral, saddle-shaped molecules with high enantiomeric ratios. nih.gov Investigations into asymmetric versions of palladium-catalyzed reactions are also an active area of research. acs.org

| Method | Catalyst | Reaction Type | Product Type | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Organocatalysis | Chiral Diphenylprolinol TMS Ether | Cascade Michael-Alkylation | Chiral Cyclopropanes | 90-98% | organic-chemistry.org |

| Biocatalysis | Engineered Hemoprotein (Cytochrome P450 Variant) | Cyclopropanation | Chiral 1,2,3-Polysubstituted Cyclopropanes | High | nih.gov |

| Metal Catalysis | Chiral Copper(I) Complex | Cyclopropanation | 1,2,3-Trisubstituted Cyclopropanes | High to Excellent | acs.org |

| Metal Catalysis | Chiral Rhodium Complex | [2+2+2] Cycloaddition | Inherently Chiral Polyarylenes | Good to High | nih.gov |

Applications in Advanced Organic Synthesis and Materials Science

Utility as Building Blocks for Complex Molecular Architectures

The presence of two distinct reactive sites in 1-(4-(Bromomethyl)phenyl)cyclopropanecarbonitrile—the electrophilic benzylic bromide and the functionalities associated with the cyclopropylnitrile group—allows for its use in the stepwise or concerted construction of intricate molecular frameworks.

The bromomethyl group serves as a potent electrophile, readily undergoing nucleophilic substitution reactions with a variety of heteroatomic nucleophiles to form carbon-heteroatom bonds. This reactivity is instrumental in the synthesis of a diverse array of heterocyclic compounds. For instance, it can be envisioned that reaction with binucleophiles such as amidines or hydrazines could lead to the formation of pyrimidine (B1678525) or pyridazine (B1198779) rings, respectively.

Furthermore, the nitrile group can participate in cyclization reactions. For example, it can be reduced to a primary amine, which can then react intramolecularly with an appropriate functional group, or it can undergo cycloaddition reactions. The phenyl ring can also be functionalized to introduce additional reactive sites for heterocycle formation. Multicomponent reactions, which are efficient for creating molecular diversity, could potentially utilize derivatives of this compound to generate complex heterocyclic libraries. The synthesis of spiro-fused heterocycles, a class of compounds with significant biological and pharmacological activities, can be approached using multicomponent reactions involving aldehydes, and it is conceivable that this compound could be transformed into a suitable aldehyde precursor for such reactions niscpr.res.innih.gov.

The rigid framework of the phenylcyclopropane unit combined with the reactive bromomethyl handle makes this compound an attractive precursor for the synthesis of polycyclic and cage-like molecules. The bromomethyl group can be used to connect multiple phenylcyclopropane units, leading to the formation of larger, well-defined architectures. For example, trimerization reactions could potentially yield macrocyclic structures with unique host-guest properties.

The synthesis of organic cage compounds often relies on the precise geometric arrangement of precursor molecules. The defined bond angles of the cyclopropane (B1198618) and phenyl rings in this compound could be exploited to direct the formation of specific cage symmetries. By reacting with appropriate linkers, it is possible to construct complex three-dimensional structures.

Synthetic Intermediates in Medicinal Chemistry Research

The structural motifs present in this compound are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules.

The cyclopropane ring is a valuable scaffold in drug discovery. Its incorporation into molecules can lead to enhanced metabolic stability, improved binding potency, and reduced off-target effects nih.govbohrium.comnih.gov. The rigid nature of the cyclopropane ring can lock a molecule into a specific conformation, which can be advantageous for receptor binding nbinno.comnamiki-s.co.jp. The phenylcyclopropane carboxamide core, which can be derived from this compound, is found in a number of pharmaceutical drugs with activities such as antidepressants and psychoactive agents nih.gov.

The unique electronic and steric properties of the cyclopropane ring make it a desirable component in the design of novel therapeutic agents nih.gov. The nitrile group can also serve as a key interaction point with biological targets or be converted into other functional groups like amides or carboxylic acids, which are common in bioactive compounds nih.gov.

| Feature of Cyclopropyl (B3062369) Group | Benefit in Medicinal Chemistry |

| Enhanced π-character of C-C bonds | Influences electronic interactions with targets |

| Conformational rigidity | Favorable binding to receptors by reducing entropic penalty nih.gov |

| Increased metabolic stability | Resistance to enzymatic degradation nih.govnamiki-s.co.jp |

| Three-dimensionality | Exploration of new chemical space beyond "flatland" nih.govbohrium.com |

Cyclopropanecarbonitrile (B140667) and its derivatives are recognized as valuable building blocks in the synthesis of a variety of drug intermediates nbinno.com. The strained three-membered ring can undergo specific ring-opening reactions to introduce functionality in a stereocontrolled manner, which is crucial for the synthesis of complex pharmaceutical ingredients nbinno.com.

For example, derivatives of 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid have been identified as potential antidepressants, with some candidates reaching clinical trials nih.gov. This compound serves as a direct precursor to such structures through modification of the nitrile and bromomethyl groups. The conversion of the nitrile to a carboxylic acid or an amide, and the transformation of the bromomethyl group into an aminomethyl group would yield compounds belonging to this promising class of therapeutics.

Applications in Polymer and Materials Science

The reactive nature of the bromomethyl group in this compound makes it a suitable monomer or functionalizing agent for the development of novel polymers and materials.

This compound can be considered a derivative of styrene, a widely used monomer in polymer production. The presence of the bromomethyl group allows for its incorporation into polymer chains through various polymerization techniques. For instance, it could potentially undergo free-radical polymerization, similar to 4-bromo styrene, to produce polymers with pendant phenylcyclopropanecarbonitrile moieties polymersource.ca. These functional groups can then be further modified to tune the properties of the resulting polymer.

Furthermore, the bromomethyl group can be used in post-polymerization modification strategies. Polymers containing reactive sites can be functionalized with 1-(4-(hydroxymethyl)phenyl)cyclopropanecarbonitrile (the alcohol analog) to introduce the cyclopropyl nitrile functionality researchgate.net. This approach allows for the synthesis of functional polymers with tailored properties for specific applications, such as in drug delivery systems or as advanced coatings nih.govmdpi.com. The synthesis of block copolymers with distinct segments, one of which could be derived from this monomer, offers another avenue for creating materials with unique self-assembly and performance characteristics.

Monomers for the Synthesis of Novel Polymeric Materials

The structure of this compound allows it to function as a monomer in various polymerization reactions, leading to the creation of polymers with unique properties. The presence of the bromomethylphenyl group is particularly significant, as it can act as an initiator for controlled radical polymerization techniques. sigmaaldrich.com This allows for the synthesis of well-defined polymers with precise molecular weights and narrow polydispersity.

The incorporation of the cyclopropanecarbonitrile moiety into a polymer backbone is anticipated to impart distinct characteristics. The rigid cyclopropane ring can influence the polymer's bulk properties by affecting its crystallinity. rsc.orgrsc.org Research on polyesters containing cyclopropane in the main chain has shown that the introduction of this small ring can lead to amorphous polymers, and by copolymerizing with other monomers, the crystallinity, and consequently the mechanical properties like ultimate tensile strength and Young's modulus, can be effectively tuned. rsc.orgrsc.org

Furthermore, polymers containing cyclopropane groups have been noted for their potential to create materials with high optical transparency and favorable thermal and mechanical properties. jomardpublishing.com The nitrile group, being polar, can enhance intermolecular forces between polymer chains, potentially leading to improved mechanical strength and thermal stability. The combination of these features in a single monomer opens avenues for designing polymers with a tailored balance of mechanical, thermal, and optical properties.

Table 1: Potential Polymer Properties Influenced by this compound Monomer

| Polymer Property | Influencing Functional Group | Potential Effect |

| Controlled Molecular Weight | Bromomethylphenyl | Enables initiation of controlled/living polymerization. sigmaaldrich.com |

| Crystallinity | Cyclopropane Ring | Can reduce crystallinity, leading to amorphous materials with tunable mechanical properties. rsc.orgrsc.org |

| Mechanical Strength | Cyclopropane Ring, Nitrile Group | The rigid ring and polar group can enhance tensile strength and modulus. rsc.orgjomardpublishing.com |

| Thermal Stability | Cyclopropane Ring, Nitrile Group | Incorporation of the rigid ring and polar interactions may increase the glass transition temperature. researchgate.net |

| Optical Properties | Cyclopropane Ring | Can contribute to high optical transparency in the resulting polymer. jomardpublishing.com |

Components in the Development of Advanced Composite Materials

In the field of advanced composite materials, this compound can be envisioned to play a crucial role as a crosslinking agent or a surface modification agent for fillers. Crosslinking agents are essential for creating a three-dimensional network within a polymer matrix, which significantly enhances the material's mechanical strength, thermal stability, and chemical resistance. specialchem.com

The bifunctional nature of this compound, with its reactive bromomethyl group and the potential for the cyclopropane ring or nitrile group to participate in or influence crosslinking reactions, makes it a candidate for this application. The bromomethyl group can readily react with various functional groups on polymer chains, such as amines or hydroxyls, to form covalent bonds that link the chains together. thermofisher.com Organic peroxides are commonly used as crosslinking agents where free radicals abstract hydrogen atoms from polymer chains to form intermolecular C-C bonds, a mechanism that could potentially be initiated or modified by the presence of the bromomethyl functionality. researchgate.net

Moreover, this compound could be utilized to modify the surface of reinforcing fillers (e.g., glass fibers, carbon nanotubes, or silica (B1680970) nanoparticles) in composite materials. By grafting the molecule onto the filler surface via the bromomethyl group, the cyclopropanecarbonitrile moiety would then be exposed. This modified surface could exhibit improved compatibility and adhesion with the polymer matrix, leading to more effective stress transfer from the matrix to the filler and, consequently, a composite with superior mechanical performance. The nitrile group, in particular, could enhance interfacial adhesion through dipole-dipole interactions with a polar polymer matrix.

Table 2: Potential Roles of this compound in Composite Materials

| Role in Composite | Mechanism | Expected Improvement in Composite Properties |

| Crosslinking Agent | The bromomethyl group reacts with polymer chains, forming a network structure. specialchem.comthermofisher.com | Increased stiffness, strength, thermal stability, and solvent resistance. |

| Adhesion Promoter | The molecule grafts onto filler surfaces via the bromomethyl group, with the cyclopropanecarbonitrile end interacting with the polymer matrix. | Enhanced interfacial adhesion, leading to improved load transfer and overall mechanical performance. |

| Matrix Modifier | Used as an additive to the polymer matrix to alter its bulk properties. | The cyclopropane and nitrile groups can modify the matrix's toughness, thermal expansion, and polarity. rsc.orgresearchgate.net |

Spectroscopic and Computational Characterization of 1 4 Bromomethyl Phenyl Cyclopropanecarbonitrile

Advanced Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable tools in the characterization of novel chemical entities. By probing the interactions of molecules with electromagnetic radiation, these methods reveal a wealth of information about molecular structure, bonding, and dynamics.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the different proton environments in the molecule. The protons of the cyclopropane (B1198618) ring are expected to appear in the upfield region, typically between 1.5 and 2.0 ppm, as multiplets due to complex spin-spin coupling. The benzylic protons of the bromomethyl group would likely produce a singlet at approximately 4.5 ppm. The aromatic protons would present as two doublets in the downfield region, characteristic of a 1,4-disubstituted benzene (B151609) ring, likely between 7.4 and 7.7 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide complementary information. The cyclopropane carbons are expected to resonate at approximately 15-25 ppm for the CH₂ groups and around 30 ppm for the quaternary carbon attached to the phenyl ring. The benzylic carbon of the bromomethyl group would likely appear around 33 ppm. The nitrile carbon is anticipated to have a chemical shift in the range of 118-122 ppm. The aromatic carbons would show a set of signals between 125 and 145 ppm, with the ipso-carbons (the carbons directly attached to the substituents) having distinct chemical shifts.

Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Cyclopropane CH₂ | 1.5 - 2.0 | Multiplet |

| Bromomethyl CH₂ | ~4.5 | Singlet |

| Aromatic CH | 7.4 - 7.7 | Doublets |

Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Cyclopropane CH₂ | 15 - 25 |

| Cyclopropane C-CN | ~30 |

| Bromomethyl CH₂ | ~33 |

| Nitrile CN | 118 - 122 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of 1-(4-(Bromomethyl)phenyl)cyclopropanecarbonitrile is expected to show several key absorption bands. A sharp, medium-intensity band around 2230 cm⁻¹ would be indicative of the nitrile (C≡N) stretching vibration. The presence of the aromatic ring would be confirmed by C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The bromomethyl group would likely exhibit a C-Br stretching vibration in the fingerprint region, typically between 600 and 500 cm⁻¹.

Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Nitrile (C≡N) | Stretch | ~2230 |

| Aromatic C-H | Stretch | >3000 |

| Aromatic C=C | Stretch | 1600 - 1450 |

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming its molecular formula of C₁₁H₁₀BrN. The mass spectrum would also display a characteristic isotopic pattern for bromine, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes). Fragmentation patterns would likely involve the loss of the bromine atom and cleavage of the cyclopropane ring, providing further structural information. For the related compound 1-phenylcyclopropanecarbonitrile, the molecular weight is 143.19 g/mol .

Expected Mass Spectrometry Data

| Parameter | Predicted Value |

|---|---|

| Molecular Formula | C₁₁H₁₀BrN |

| Molecular Weight | ~236.11 g/mol |

| Key Fragmentation | Loss of Br, cyclopropane ring opening |

X-ray crystallography provides the most definitive structural information for crystalline compounds, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice. While a specific crystal structure for this compound has not been reported in the searched literature, studies on similar phenyl-substituted cyclopropanes, such as 4-cyclopropylacetanilide, reveal important structural features that can be extrapolated. researchgate.net In such structures, the phenyl ring typically adopts a bisecting conformation relative to the cyclopropane ring to maximize conjugation. researchgate.net The bond lengths within the cyclopropane ring are often slightly distorted from a perfect equilateral triangle due to substituent effects. researchgate.net A crystal structure of the title compound would definitively establish these parameters and provide insights into intermolecular interactions in the solid state.

Expected Crystallographic Parameters (based on analogs)

| Parameter | Expected Value/Observation |

|---|---|

| Crystal System | To be determined |

| Space Group | To be determined |

| Phenyl Ring Orientation | Bisecting conformation relative to cyclopropane |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by the absorptions of the substituted benzene chromophore. Based on data for benzonitrile, which shows absorption maxima at 224 nm and 271 nm, and p-bromotoluene with a maximum at 220 nm, the title compound would likely exhibit a strong absorption band around 220-230 nm and a weaker, fine-structured band at longer wavelengths, around 270-280 nm. nih.govnih.govmdpi.com These absorptions correspond to π → π* electronic transitions within the aromatic ring.

Predicted UV-Vis Absorption Maxima (λmax)

| Transition | Predicted λmax (nm) |

|---|---|

| π → π* (primary) | 220 - 230 |

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically used for studying species with unpaired electrons, such as radicals. While this compound itself is not a radical, its bromomethyl group can be a precursor to a benzylic radical intermediate under certain conditions (e.g., photolysis or reaction with a radical initiator). EPR spectroscopy would be the ideal tool to detect and characterize such a transient species. The EPR spectrum of the resulting benzylic radical would be expected to show a complex hyperfine splitting pattern due to the coupling of the unpaired electron with the benzylic protons and the aromatic ring protons. This pattern would provide detailed information about the spin density distribution within the radical, offering insights into its electronic structure and reactivity. Studies on para-substituted benzyl (B1604629) radicals provide a basis for predicting the expected hyperfine coupling constants. rsc.org

Expected EPR Spectral Features of the Benzylic Radical Intermediate

| Feature | Description |

|---|---|

| g-value | Close to that of a free electron (~2.0023) |

| Hyperfine Splitting | Coupling to benzylic and aromatic protons |

Computational Chemistry and Theoretical Studies

Computational approaches offer a theoretical lens through which the intricacies of molecular systems can be explored. These methods are founded on the principles of quantum mechanics and classical mechanics to model molecular behavior.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. cymitquimica.com It is widely used to investigate the electronic structure and properties of molecules. A typical DFT study involves the selection of a functional and a basis set to approximate the solutions to the Schrödinger equation.

A fundamental step in any computational study is the geometry optimization of the molecule to find its lowest energy conformation. This process would involve calculating the forces on each atom and adjusting their positions until a stable structure is reached. Once the optimized geometry of this compound is obtained, a detailed electronic structure analysis could be performed. This would include the examination of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity and electronic properties. However, specific optimized geometric parameters and electronic properties for this compound have not been reported in the literature.

DFT is also a valuable tool for studying chemical reactions. By mapping the potential energy surface, it is possible to identify transition states and elucidate reaction mechanisms. For a molecule like this compound, which contains reactive functional groups such as the bromomethyl and cyano groups, DFT could be used to explore potential reaction pathways, such as nucleophilic substitution or cycloaddition reactions. This would involve locating the transition state structures and calculating the activation energies for various potential reactions. To date, no such mechanistic studies for this specific compound have been published.

Computational methods are frequently used to predict spectroscopic properties, which can then be compared with experimental data for structure validation. Time-dependent DFT (TD-DFT) can be employed to predict UV-Vis spectra, while calculations of vibrational frequencies can aid in the interpretation of Infrared (IR) and Raman spectra. Nuclear Magnetic Resonance (NMR) chemical shifts can also be calculated to assist in the assignment of experimental spectra. Without experimental or computational data for this compound, a detailed spectroscopic analysis remains speculative.

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. While computationally more demanding than DFT, they can offer higher accuracy for certain systems. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory could be applied to this compound to provide a benchmark for its electronic structure and properties. A search of the available scientific literature did not yield any studies that have applied these methods to this particular molecule.

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide detailed information on the conformational dynamics and flexibility of a molecule. For this compound, MD simulations could reveal the preferred conformations of the molecule in different environments and provide insights into its dynamic behavior. Such simulations would be particularly useful for understanding how the molecule might interact with biological macromolecules. At present, there are no published molecular dynamics studies specifically focused on this compound.

Theoretical Studies on Ring Strain and Electronic Effects in Cyclopropanes

The unique chemical properties and reactivity of cyclopropane and its derivatives are largely governed by the inherent ring strain and the electronic nature of their substituents. nih.gov The cyclopropane ring is characterized by significant instability due to a combination of angle strain and torsional strain. wikipedia.orgopenstax.org

Ring Strain: Theoretical and experimental studies, such as those based on heats of combustion, have quantified the total ring strain in cyclopropane to be approximately 27.6 to 28 kcal/mol. utexas.edumasterorganicchemistry.commasterorganicchemistry.com This high level of strain arises from two primary factors:

Angle Strain (Baeyer Strain): The internal C-C-C bond angles in the planar cyclopropane ring are constrained to 60°. This is a significant deviation from the ideal 109.5° tetrahedral angle for sp³ hybridized carbon atoms, leading to substantial angle strain. openstax.orgmasterorganicchemistry.comdalalinstitute.com This forces the C-C bonding orbitals to have a "bent" character, with increased p-character, which weakens the bonds compared to those in acyclic alkanes. masterorganicchemistry.com

The significant ring strain weakens the C-C bonds, making cyclopropanes more reactive than their acyclic counterparts. utexas.edumasterorganicchemistry.com

| Type of Strain | Contributing Factor | Estimated Energy Contribution |

|---|---|---|

| Angle Strain | Deviation of C-C-C bond angles (60°) from the ideal tetrahedral angle (109.5°) | Major contributor to total ring strain |

| Torsional Strain | Eclipsing conformations of adjacent C-H bonds | ~9 kcal/mol |

Electronic Effects: The electronic character of the cyclopropane ring is complex; it can interact with adjacent π-systems, such as a phenyl ring, in a manner analogous to a double bond. This allows for the transmission of electronic effects from substituents on the phenyl ring through the cyclopropane moiety. acs.orgresearchgate.net In the case of this compound, the phenyl ring is substituted at the 1-position with a cyclopropanecarbonitrile (B140667) group and at the 4-position with a bromomethyl group.

Cyclopropyl (B3062369) Group: The cyclopropyl group itself can act as an electron donor through conjugation with an adjacent aromatic ring. researchgate.net

Nitrile Group (-CN): The nitrile group is a strong electron-withdrawing group due to the high electronegativity of nitrogen and its ability to act as a π-acceptor. lumenlearning.com

Bromomethyl Group (-CH2Br): This group is considered weakly electron-withdrawing primarily through an inductive effect (-I effect) owing to the electronegativity of the bromine atom. lumenlearning.com

| Substituent Group | Position | Primary Electronic Effect |

|---|---|---|

| Cyclopropanecarbonitrile | Phenyl C1 | Electron-withdrawing (-I, -R) |

| -CN (Nitrile) | Cyclopropyl C1 | Strongly electron-withdrawing (-I, -R) |

| -CH2Br (Bromomethyl) | Phenyl C4 (para) | Weakly electron-withdrawing (-I) |

Conformation and Stereochemical Prediction

Computational chemistry provides essential tools for predicting the three-dimensional structure and stereochemical outcomes of reactions involving complex molecules like this compound.

Conformation: For arylcyclopropanes, the preferred conformation is dictated by the interaction between the cyclopropane ring and the aromatic π-system. researchgate.net Computational and X-ray diffraction studies on similar compounds have shown that the lowest energy conformation is typically the "bisected" arrangement. researchgate.net In this conformation, the plane of the phenyl ring bisects the C2-C1-C3 angle of the cyclopropane ring. This orientation maximizes the conjugative interaction between the π-orbitals of the phenyl ring and the Walsh orbitals of the cyclopropane ring, resulting in thermodynamic stabilization. researchgate.net

Molecular mechanics and semi-empirical (AM1) calculations on analogous arylcyclopropanes confirm that the bisected conformation represents the global energy minimum. researchgate.net These computational models can also estimate the energy barrier for rotation of the phenyl group relative to the cyclopropane ring, which is typically found to be low (e.g., ~2.2 kcal/mol for 4-cyclopropylacetanilide), indicating that rotation can occur at room temperature, though the molecule will predominantly exist in the bisected conformation. researchgate.net

| Parameter | Description | Predicted Value/State for Arylcyclopropanes |

|---|---|---|

| Preferred Conformation | Lowest energy spatial arrangement of the phenyl and cyclopropyl groups | Bisected |

| Dihedral Angle (Plane of Phenyl Ring vs. Plane of Cyclopropane Ring) | The angle defining the relative orientation of the two rings | Approximately 90° in the bisected conformation |

| Rotational Energy Barrier | Energy required to rotate the phenyl group relative to the cyclopropyl group | Low (~2-3 kcal/mol) |

Stereochemical Prediction: The stereochemistry of this compound is centered on the cyclopropane ring. The carbon atom attached to the phenyl and nitrile groups (C1) is a stereocenter if the other two carbons of the ring (C2 and C3) are differently substituted. However, in the parent molecule, C2 and C3 are both CH₂ groups, making C1 a prochiral center.

For reactions that create the cyclopropane ring, such as rhodium-catalyzed cyclopropanation, computational studies using density functional theory (DFT) are instrumental in predicting the stereochemical outcome. acs.org These studies analyze the transition state structures of the reacting species. The diastereomeric ratio of the products is predicted by comparing the relative energies of the different transition states, which can be influenced by the trajectory of approach (e.g., "end-on" vs. "side-on") of the alkene to the carbene intermediate. acs.org The electronic and steric properties of the substituents on both the carbene and the alkene play a crucial role in determining the lowest energy pathway and, consequently, the major stereoisomer formed. acs.org While specific predictions require modeling the exact reaction, these computational methods provide a powerful framework for understanding and predicting the stereochemistry of cyclopropane formation. acs.orgacs.org

Future Research Directions and Emerging Challenges

Development of Novel and Sustainable Synthetic Routes

The synthesis of functionalized cyclopropanes is a topic of continuous interest in organic chemistry. hilarispublisher.com While established methods exist for constructing the cyclopropane (B1198618) ring, future research concerning 1-(4-(Bromomethyl)phenyl)cyclopropanecarbonitrile should prioritize the development of more efficient, sustainable, and scalable synthetic routes.

Current methodologies for cyclopropane synthesis often rely on transition-metal-catalyzed decomposition of diazo compounds or Simmons-Smith cyclopropanation, which can involve hazardous reagents and stoichiometric metal usage. rsc.org A key challenge is to devise novel pathways that minimize waste and environmental impact. Future efforts could explore:

Photocatalysis: Visible-light-induced radical annulation processes offer a mild and sustainable approach for constructing 1,1-disubstituted cyclopropanes and could be adapted for the synthesis of the target molecule or its precursors. organic-chemistry.org

Michael-Initiated Ring Closure (MIRC): The MIRC reaction is a powerful tool for creating highly functionalized cyclopropanes. rsc.orgthieme-connect.com Research into new organocatalytic MIRC variants could provide enantioselective routes to chiral derivatives, avoiding the need for transition metals.

Flow Chemistry: Implementing continuous flow processes for the synthesis could enhance safety, improve reproducibility, and allow for easier scalability compared to traditional batch methods. This is particularly relevant when handling potentially hazardous intermediates.

A comparison of potential synthetic strategies is outlined in the table below.

| Synthetic Strategy | Potential Advantages | Emerging Challenges |

| Transition-Metal Catalysis | High efficiency, well-established. rsc.org | Metal contamination, cost, sustainability concerns. |

| Photocatalysis | Mild conditions, high functional group tolerance, sustainable. organic-chemistry.org | Substrate scope limitations, optimization of reaction conditions. |

| Organocatalytic MIRC | Metal-free, potential for high stereoselectivity. rsc.orgthieme-connect.com | Catalyst loading, reaction times, substrate scope. |

| Flow Chemistry | Enhanced safety, scalability, process control. hilarispublisher.com | Initial setup cost, optimization for specific transformations. |

Exploration of Undiscovered Reactivity Patterns and Transformations

The unique combination of a benzylic bromide and a cyclopropanecarbonitrile (B140667) moiety within the same molecule presents opportunities for exploring novel reactivity patterns. The benzylic carbon is susceptible to both nucleophilic substitution and free-radical reactions, providing a versatile handle for derivatization. masterorganicchemistry.com The cyclopropane ring itself possesses olefin-like character and significant ring strain, making it prone to ring-opening reactions. researchgate.netbeilstein-journals.org

Future research should focus on:

Selective Functionalization: Developing methods to selectively react at either the benzylic position or the cyclopropane ring while leaving the other functional group intact.

Tandem Reactions: Designing reactions where an initial transformation at the benzylic bromide triggers a subsequent reaction involving the cyclopropane ring, or vice versa. This could lead to the rapid construction of complex molecular architectures.

Radical Chemistry: Investigating radical ring-opening/cyclization cascades initiated by abstraction of the bromine atom. researchgate.net Such pathways could provide access to unique polycyclic or ring-expanded structures. For instance, a radical generated at the benzylic position could potentially add intramolecularly to the nitrile or the cyclopropane ring.

Lewis Acid-Mediated Transformations: The cleavage of the C–C bond in the cyclopropane ring can be facilitated by Lewis acids, leading to ring-expansion or the formation of stabilized carbocations that can be trapped by nucleophiles. beilstein-journals.org The interplay between the phenyl group, the nitrile, and a Lewis acid could lead to undiscovered reaction pathways.

Refinement of Advanced Stereoselective Synthetic Methodologies

While this compound is achiral, its derivatives can possess one or more stereocenters, which is of paramount importance in medicinal chemistry and materials science. bohrium.com A significant challenge lies in the development of methodologies to synthesize enantiomerically pure or enriched derivatives.

Future work in this area should include:

Asymmetric Cyclopropanation: Adapting existing asymmetric cyclopropanation methods, such as those using chiral palladium ligands or organocatalysts, to generate chiral analogues of the target compound with high enantioselectivity. nih.gov

Diastereoselective Reactions: For substrates that already contain a chiral center, exploring diastereoselective methods to install the cyclopropane ring is crucial. This includes palladium(0)-catalyzed tandem alkylation and cyclization processes that have shown high diastereoselectivity (de 88–100%) in related systems. nih.govacs.org

Kinetic Resolution: Developing enzymatic or chemical kinetic resolution processes to separate racemic mixtures of chiral derivatives of the parent compound.

The refinement of these stereoselective methods is essential for accessing specific stereoisomers required for biological evaluation or for the construction of advanced materials with defined three-dimensional structures.

| Stereoselective Approach | Objective | Key Methodologies |

| Asymmetric Synthesis | Create specific enantiomers from achiral precursors. | Chiral catalysts (transition metal or organocatalysts), chiral auxiliaries. rsc.orgnih.gov |

| Diastereoselective Synthesis | Control stereochemistry in molecules with existing chiral centers. | Substrate-controlled reactions, reagent-controlled reactions. acs.orgacs.org |

| Kinetic Resolution | Separate a racemic mixture. | Enzymatic reactions, chiral resolving agents. |

Expansion of Applications in Chemical Science and Technology

The structural motifs present in this compound make it a valuable building block for various applications. The cyclopropyl (B3062369) group is a recognized bioisostere for double bonds and phenyl rings, often used in medicinal chemistry to improve metabolic stability, binding affinity, and physicochemical properties. researchgate.netbohrium.com

Promising areas for future application-focused research include:

Medicinal Chemistry: Using the compound as a scaffold to synthesize novel therapeutic agents. The benzylic bromide serves as an anchor point to connect the phenylcyclopropane motif to other pharmacophores, similar to strategies used in the synthesis of drugs like irbesartan, which involves alkylation with a bromomethylbiphenyl derivative. nih.gov Its rigid structure could be exploited in the design of enzyme inhibitors or receptor modulators. nih.govresearchgate.netnih.gov

Materials Science: Incorporating the rigid cyclopropane-containing unit into polymer backbones or as a pendant group to create materials with unique thermal or optical properties. The nitrile group can also be hydrolyzed or reduced to introduce other functionalities suitable for polymerization or surface modification.

Agrochemicals: The cyclopropane ring is a feature in several successful insecticides and fungicides. This building block could be used to generate libraries of new compounds for screening in agrochemical discovery programs.

Enhanced Integration of Experimental and Computational Methodologies